molecular formula C20H21FN4OS2 B3007238 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105252-64-9

2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No. B3007238
CAS RN: 1105252-64-9
M. Wt: 416.53
InChI Key: XJXPIFLRTWSQQQ-UHFFFAOYSA-N
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Description

The compound "2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole" is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. The structure of this compound suggests potential interactions with biological targets due to the presence of a piperazine ring and methoxyphenyl group, which are often seen in pharmacologically active molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds within the thiadiazole class, which can be used to infer some of the properties and activities of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of appropriate precursors such as sulphinylbis compounds with hydrazides or carbazates, as seen in the preparation of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles . The synthesis process is often confirmed by spectroscopic methods including IR, 1H NMR, and mass spectra, alongside elemental analysis. These methods ensure the correct composition and structure of the synthesized compounds.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of thiadiazole derivatives. For instance, the crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole revealed intermolecular interactions such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, which contribute to the formation of a supramolecular network . Similarly, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole showed intramolecular C–H⋯N hydrogen bonding and π–π stacking interactions . These findings suggest that the compound of interest may also exhibit similar intermolecular and intramolecular interactions due to its structural similarities.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives is influenced by the substituents on the thiadiazole ring. For example, the presence of a fluorobenzyl group can facilitate interactions with other molecules through hydrogen bonding and halogen interactions . The methoxy group, as seen in some of the synthesized compounds, may also affect the electron distribution within the molecule, potentially altering its reactivity . The piperazine ring in the compound of interest is known for its ability to act as a linker and may engage in various chemical reactions, particularly with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The presence of different functional groups can significantly influence properties such as solubility, melting point, and stability. The spectroscopic data, including IR and NMR spectra, provide valuable information about the functional groups present in the molecule and their chemical environment . The antiproliferative activity of some thiadiazole derivatives against human cancer cell lines indicates that these compounds can have significant biological effects, which are likely related to their physical and chemical properties .

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-Thiadiazole amide compounds containing piperazine, synthesized using aminothiourea and carbon disulfide, demonstrate notable biological activities. For instance, certain compounds in this class exhibit inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agriculture or bacterial control (Z. Xia, 2015).

Structural and Spectroscopic Analysis

The preparation and analysis of compounds similar to the 2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole demonstrate significant structural properties. These compounds' crystal packing exhibits various intermolecular interactions, contributing to their potential in material science or chemical synthesis applications (A. Banu et al., 2013).

Antimicrobial Properties

Novel piperazine derivatives linked with 1,3,4-thiadiazole show promising antibacterial activities. This suggests their potential use in developing new antibacterial agents, especially given their efficacy against specific pathogens (Wu Qi, 2014).

Application in Antiproliferative and Antimicrobial Research

Schiff bases derived from 1,3,4-thiadiazole compounds exhibit diverse biological activities, including DNA protective ability and strong antimicrobial action. These compounds also display cytotoxicity on cancer cell lines, indicating their potential in cancer research and antimicrobial applications (M. Gür et al., 2020).

Potential in Antidepressant Research

Some derivatives of the 1,3,4-thiadiazole compound class show dual activity at serotonin receptors and serotonin transporters, indicating their potential as new antidepressants (L. Orus et al., 2002).

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS2/c1-26-18-8-3-2-7-17(18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-5-4-6-16(21)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXPIFLRTWSQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Fluorobenzyl)thio)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

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